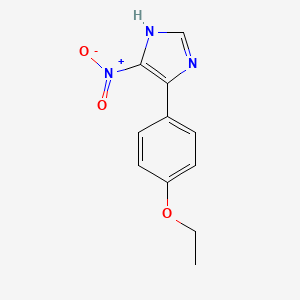![molecular formula C16H19N3O3S B6116767 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6116767.png)
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide is a compound that has been widely studied in scientific research due to its potential therapeutic properties. Also known as MPTA, this compound has been investigated for its ability to inhibit certain enzymes and modulate various biological processes.
Wirkmechanismus
MPTA works by inhibiting the activity of certain enzymes and modulating various biological processes. Specifically, MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. MPTA has also been shown to modulate the activity of certain proteins involved in cancer cell growth and neurodegenerative disease development.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MPTA has been shown to reduce inflammation by inhibiting the activity of COX-2. In neurodegenerative disease research, MPTA has been studied for its potential to modulate the activity of certain proteins involved in the development of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPTA has several advantages and limitations for lab experiments. One advantage is that it has been widely studied and its mechanism of action is well understood. Another advantage is that it has shown promising results in various areas of research. One limitation is that it may not be effective in all cases, and further research is needed to determine its full potential.
Zukünftige Richtungen
There are several future directions for research on MPTA. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method for MPTA and develop more effective analogs.
Synthesemethoden
The synthesis of MPTA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-hydroxy-6-propyl-2-pyrimidinethiol to form the desired product, MPTA.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that MPTA can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, MPTA has been studied for its potential to modulate the activity of certain proteins involved in the development of these diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-12-9-14(20)19-16(18-12)23-10-15(21)17-11-5-7-13(22-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIHYJRUKNETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6116694.png)
![1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B6116713.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6116721.png)
![phenyl(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanone](/img/structure/B6116722.png)
![3-{1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinyl}-1-propanol](/img/structure/B6116732.png)
![5-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B6116754.png)
![4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine](/img/structure/B6116765.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116772.png)

![(5-chloro-2-methoxyphenyl)(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6116787.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
